Aleplasinin
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Overview
Description
Aleplasinin is a small molecule compound that has been investigated primarily for its potential therapeutic applications in Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aleplasinin can be synthesized through a series of organic reactions involving indole derivativesThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Aleplasinin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted indole derivatives .
Scientific Research Applications
Chemistry: Used as a model compound for studying indole chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Potential applications in the development of new pharmaceuticals and chemical products
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug with a different mechanism of action.
Serotonin: A neurotransmitter with a similar indole structure but different biological functions
Aleplasinin stands out due to its specific therapeutic potential in Alzheimer’s disease and its unique mechanism of action .
Properties
CAS No. |
481629-87-2 |
---|---|
Molecular Formula |
C28H27NO3 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[1-[(4-tert-butylphenyl)methyl]-5-(3-methylphenyl)indol-3-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C28H27NO3/c1-18-6-5-7-20(14-18)21-10-13-25-23(15-21)24(26(30)27(31)32)17-29(25)16-19-8-11-22(12-9-19)28(2,3)4/h5-15,17H,16H2,1-4H3,(H,31,32) |
InChI Key |
HSXLMAFNWCSZGP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3C(=O)C(=O)O)CC4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3C(=O)C(=O)O)CC4=CC=C(C=C4)C(C)(C)C |
Appearance |
Solid powder |
481629-87-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PAZ-417; PAZ 417; PAZ417; Aleplasinin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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